8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate
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Overview
Description
8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate typically involves multistep synthetic routes. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for this compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its activity as a serotonin receptor antagonist . Additionally, it has applications in the development of novel nematicides for agricultural use .
Mechanism of Action
The mechanism of action of 8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate involves its interaction with specific molecular targets, such as serotonin receptors . By binding to these receptors, the compound can modulate various physiological processes, including mood, appetite, and intestinal movements . The exact pathways involved in its action are still under investigation, but it is believed to influence both central and peripheral nervous systems .
Comparison with Similar Compounds
8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate can be compared to other tropane alkaloids, such as atropine and scopolamine . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities . For example, atropine is primarily used as a medication to treat certain types of nerve agent and pesticide poisonings, while scopolamine is used to prevent motion sickness .
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(1-benzamido-8-hydroxy-6-thiabicyclo[3.2.1]octan-4-yl) benzoate |
InChI |
InChI=1S/C21H21NO4S/c23-18-17-16(26-20(25)15-9-5-2-6-10-15)11-12-21(18,13-27-17)22-19(24)14-7-3-1-4-8-14/h1-10,16-18,23H,11-13H2,(H,22,24) |
InChI Key |
KTLCCBNUTRMVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CSC(C1OC(=O)C3=CC=CC=C3)C2O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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